5-(2-ethoxyphenyl)-1H-pyrazol-3-amine
Description
5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 2-ethoxyphenyl substituent at the 5-position and an amino group at the 3-position of the pyrazole ring. This compound is part of a broader class of β-amidomethyl vinyl sulfones investigated as covalent inhibitors of the Chikungunya virus P2 cysteine protease . Its synthesis involves a multi-step sequence starting from substituted acetophenones, proceeding through Claisen condensation, hydrazine cyclization, and amide coupling with various amines . The 2-ethoxyphenyl group contributes to lipophilicity and electronic effects, influencing target binding and pharmacokinetics .
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9/h3-7H,2H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPUVPKXMFGLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Brominated derivatives: Formed during oxidation reactions.
Reduced derivatives: Formed during reduction reactions.
Substituted derivatives: Formed during substitution reactions with various nucleophiles.
Scientific Research Applications
Synthesis of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine
The synthesis of pyrazole derivatives, including this compound, typically involves the reaction of hydrazones with substituted acetophenones or other aryl aldehydes. One efficient method reported involves a one-pot two-component reaction that yields good to excellent results, allowing for the rapid generation of various substituted pyrazoles .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Studies have highlighted their potential in targeting specific pathways involved in cancer progression, such as kinase inhibition .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, some studies have shown that related compounds can significantly reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. This compound and its analogs have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at different positions on the pyrazole ring or the ethoxyphenyl substituent can lead to variations in biological activity. For instance, changes in the substituents can enhance selectivity towards specific cancer types or improve anti-inflammatory potency .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes. For instance, as a cysteine protease inhibitor, the compound forms a covalent bond with the active site cysteine residue, thereby inhibiting the enzyme’s activity . This inhibition can disrupt viral replication processes, making it a potential antiviral agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Amide Side-Chain Modifications
Table 2: Amide Derivatives and Activity
Physicochemical Comparisons
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in CAS 209224-91-9) decrease the pyrazole ring’s electron density, altering reactivity and binding kinetics .
Biological Activity
5-(2-ethoxyphenyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C12H14N4O
- CAS Number : 502132-92-5
- Molecular Weight : 218.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives are known to inhibit several enzymes and receptors involved in cancer progression and inflammation. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, leading to modulation of their activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
Case Studies
- In Vitro Studies : Research demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent anticancer activity .
- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization . This suggests that it may act similarly to established anticancer drugs by disrupting microtubule dynamics.
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research Findings
Studies indicated that compounds within this class can significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens.
Experimental Results
In vitro assays demonstrated that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
